

# Amorphin physical and chemical properties

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## Compound of Interest

Compound Name: *Amorphin*

Cat. No.: *B1664932*

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## An In-depth Technical Guide to Amorphin

Disclaimer: The initial search for a compound named "**Amorphin**" identified a flavonoid glycoside found in the plant *Amorpha fruticosa*. However, comprehensive data regarding its physical and chemical properties, experimental protocols, and associated signaling pathways are not extensively available in public databases. To fulfill the detailed requirements of this request, this guide will present the available information on the **amorphin** flavonoid and supplement it with illustrative examples of experimental protocols and signaling pathways based on a well-characterized analogous compound, morphine, to serve as a comprehensive template for researchers.

## Core Physical and Chemical Properties

**Amorphin** is a flavonoid that has been identified in *Amorpha fruticosa*.<sup>[1]</sup> It is classified as a rotenoid compound.<sup>[2]</sup>

- Molecular Formula: C<sub>34</sub>H<sub>40</sub>O<sub>16</sub><sup>[1][2]</sup>
- Molecular Weight: 704.7 g/mol <sup>[1]</sup>
- IUPAC Name: 6-[3-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyprop-1-en-2-yl]-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.0<sup>3,11</sup>.0<sup>4,8</sup>.0<sup>14,19</sup>]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one<sup>[1]</sup>
- CAS Number: 4207-90-3<sup>[2]</sup>

A summary of the computed and experimental properties for **Amorphin** is provided below. For context, comparative data for Morphine, a well-studied alkaloid, is also included.[3]

Property	Amorphin (Flavonoid)	Morphine (Alkaloid)	Data Source
Molecular Weight	704.7 g/mol [1]	285.34 g/mol [3]	Computed
Molecular Formula	C34H40O16[1]	C17H19NO3[3]	-
Melting Point	Not available	197 °C (metastable phase)[3]	Experimental
Purity	Min. 95%[2]	Varies by preparation	Experimental

## Experimental Protocols

Detailed experimental protocols for **Amorphin** are not widely published. Therefore, this section provides standardized protocols for analogous assays commonly used in drug discovery and development, using a generic G-protein coupled receptor (GPCR) agonist as an example.

This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.

- **Cell Membrane Preparation:** Prepare cell membranes from cells expressing the receptor of interest.
- **Assay Setup:** In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [<sup>3</sup>H]DAMGO for the μ-opioid receptor) and varying concentrations of the test compound (**Amorphin**).
- **Incubation:** Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature.
- **Separation:** Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

- **Washing:** Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- **Quantification:** Measure the radioactivity on the filters using liquid scintillation counting.
- **Data Analysis:** Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value from this curve using non-linear regression.[4]

This functional assay measures the activation of G-proteins following receptor agonism.

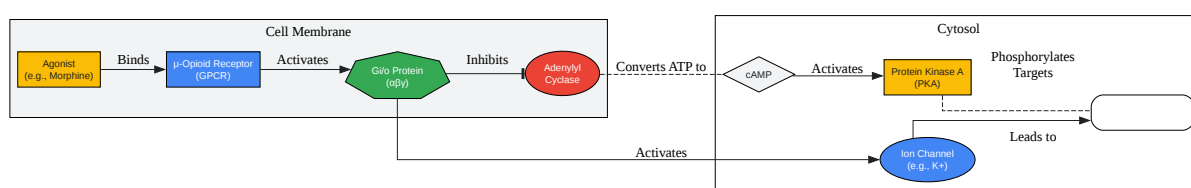
- **Membrane Preparation:** Use cell membranes expressing the GPCR of interest and the relevant G-proteins (Gi/o).
- **Reaction Mixture:** Prepare an assay buffer containing GDP. Pre-incubate the membranes with serial dilutions of the test compound.
- **Initiation:** Start the reaction by adding [<sup>35</sup>S]GTPγS.
- **Incubation:** Allow the reaction to proceed for a set time to permit the binding of [<sup>35</sup>S]GTPγS to activated G-proteins.
- **Termination:** Stop the reaction by rapid filtration through glass fiber filters.
- **Washing:** Wash the filters with ice-cold buffer.
- **Measurement:** Quantify the bound [<sup>35</sup>S]GTPγS using scintillation counting.
- **Analysis:** Plot the percentage of stimulation above the basal level against the logarithm of the test compound concentration to determine the EC50 and Emax values.[4]

## Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for **Amorphin** are not well-elucidated, it is known to be a rotenoid compound.[2] Rotenoids are known to have various biological activities. For illustrative purposes, the well-documented signaling pathways of morphine, which acts on opioid receptors, are described below.[5] Morphine's activation of the μ-opioid receptor (MOR), a

GPCR, initiates a cascade of intracellular events primarily through the inhibitory G-protein (Gi/Go) pathway.[4]

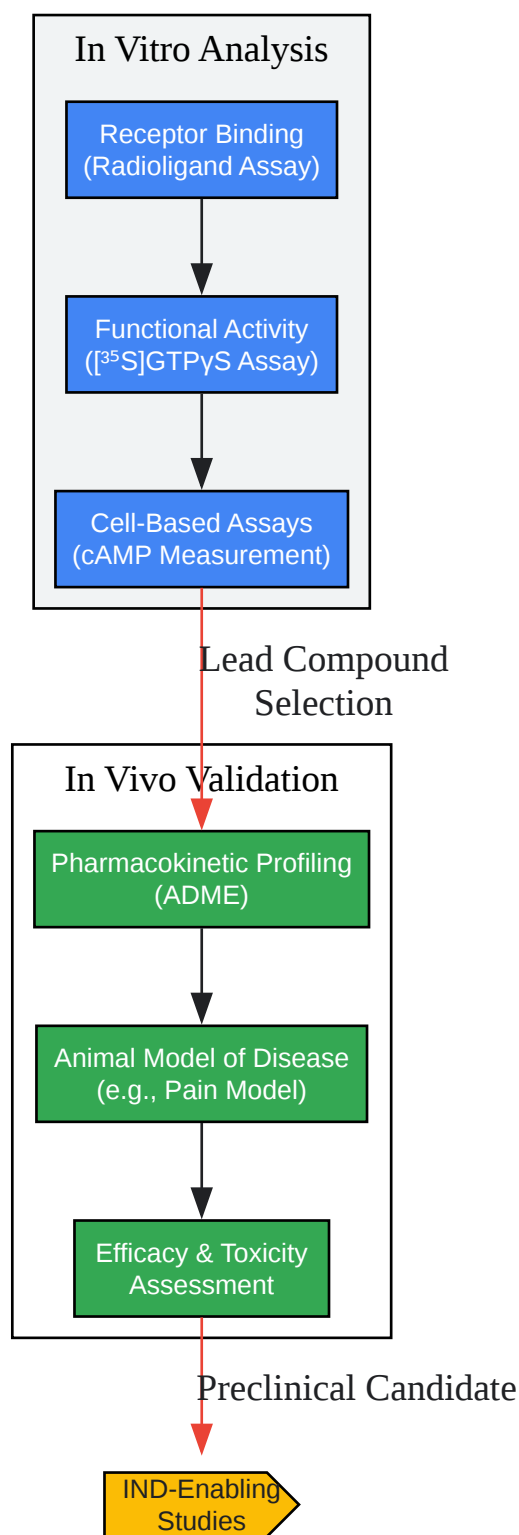
The following diagram illustrates the canonical signaling pathway for a Gi/o-coupled receptor agonist like morphine.



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Caption: Canonical Gi/o-coupled receptor signaling pathway.

The diagram below outlines a typical workflow for assessing the efficacy of a new chemical entity (NCE) from in vitro characterization to in vivo validation.



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Caption: A typical preclinical drug discovery workflow.

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## References

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